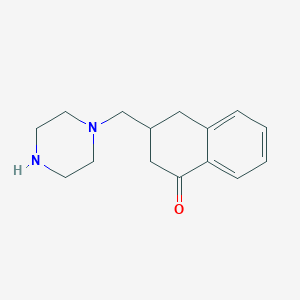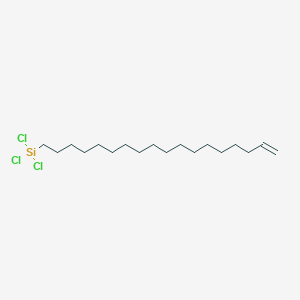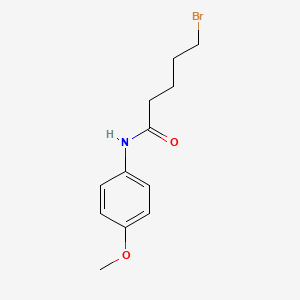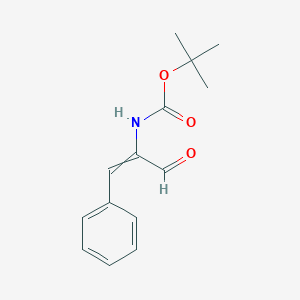![molecular formula C10H16N5O4P B12553186 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid CAS No. 184350-32-1](/img/structure/B12553186.png)
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a dimethylamino group, an ethoxymethyl group, and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of formamide derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group is attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[6-(Amino)purin-9-yl]ethoxymethylphosphonic acid
- 2-[6-(Methylamino)purin-9-yl]ethoxymethylphosphonic acid
- 2-[6-(Ethylamino)purin-9-yl]ethoxymethylphosphonic acid
Uniqueness
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
184350-32-1 |
|---|---|
Formule moléculaire |
C10H16N5O4P |
Poids moléculaire |
301.24 g/mol |
Nom IUPAC |
2-[6-(dimethylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-14(2)9-8-10(12-5-11-9)15(6-13-8)3-4-19-7-20(16,17)18/h5-6H,3-4,7H2,1-2H3,(H2,16,17,18) |
Clé InChI |
BENQZFBIVDMYMJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2CCOCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)


![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)
![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)


![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)



